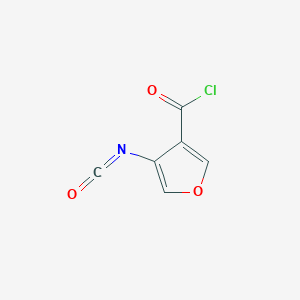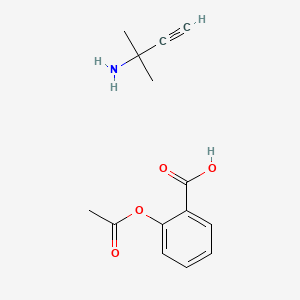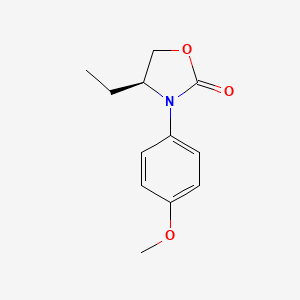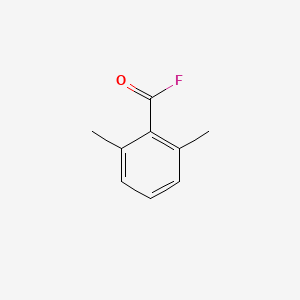
2,6-Dimethylbenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylbenzoyl fluoride is an organic compound with the molecular formula C9H9FO. It is a derivative of benzoyl fluoride, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzoic acid with thionyl chloride (SOCl2) to form 2,6-dimethylbenzoyl chloride, which is then treated with hydrogen fluoride (HF) to yield this compound . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, safety measures are implemented to handle the hazardous reagents involved in the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Photochemical Reactions: It can undergo photochemical reactions, such as photoenolization and Diels-Alder reactions, under UV light.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Photochemical Reactions: UV light and N-heterocyclic carbene (NHC) catalysts are used in photochemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while photochemical reactions can produce isochroman-1-one derivatives .
Applications De Recherche Scientifique
2,6-Dimethylbenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in the development of fluorescent probes for imaging and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,6-dimethylbenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of the fluoride group enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can also participate in photochemical reactions, where UV light induces electronic excitation, leading to unique reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylbenzoyl chloride: Similar in structure but with a chloride group instead of fluoride.
2,6-Dimethylbenzoic acid: The precursor in the synthesis of 2,6-dimethylbenzoyl fluoride.
Benzoyl fluoride: The parent compound without the methyl substitutions.
Uniqueness
This compound is unique due to the presence of both methyl groups and the fluoride group, which impart distinct chemical properties. The methyl groups increase steric hindrance, affecting the compound’s reactivity and stability. The fluoride group enhances its electrophilic nature, making it a valuable reagent in various chemical transformations.
Propriétés
Numéro CAS |
59880-88-5 |
|---|---|
Formule moléculaire |
C9H9FO |
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
2,6-dimethylbenzoyl fluoride |
InChI |
InChI=1S/C9H9FO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 |
Clé InChI |
AZPMSGXDISJDTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



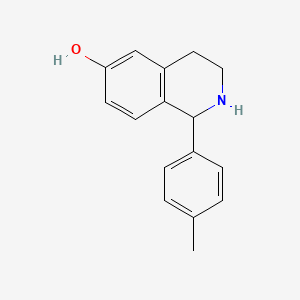
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
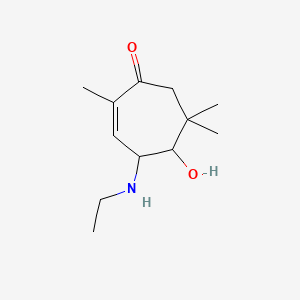
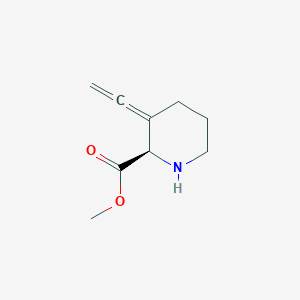
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
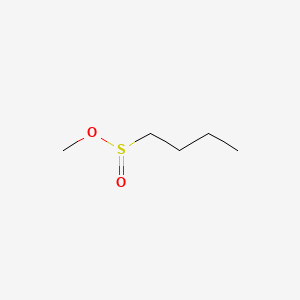
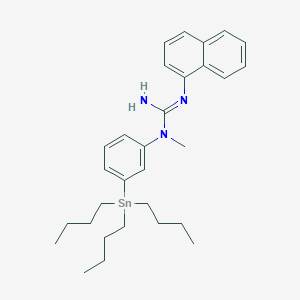
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)

